N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a carboxamide group, and various alkyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, where an amine reacts with a carboxylic acid or its derivatives (e.g., acid chlorides or esters) in the presence of coupling agents like EDCI or DCC.
Alkylation and Aryl Substitution: The sec-butyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and quinoline rings, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
The unique combination of substituents in N-(2-(sec-Butyl)-6-ethylphenyl)-2-phenylquinoline-4-carboxamide imparts distinct physicochemical properties, such as enhanced lipophilicity and specific binding affinities, making it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
88067-70-3 |
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Molecular Formula |
C28H28N2O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-butan-2-yl-6-ethylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H28N2O/c1-4-19(3)22-16-11-14-20(5-2)27(22)30-28(31)24-18-26(21-12-7-6-8-13-21)29-25-17-10-9-15-23(24)25/h6-19H,4-5H2,1-3H3,(H,30,31) |
InChI Key |
VTXPGFWNHDLGSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)CC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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